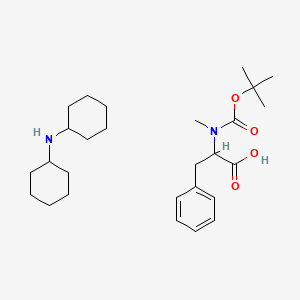

Boc-N-Me-D-Phe.DCHA

Description

Significance of Boc-N-Me-D-Phe.DCHA as a Chiral N-Methylated Amino Acid Building Block in Chemical Synthesis

The significance of this compound lies in its identity as a chiral, N-methylated amino acid building block. N-methylation is a critical modification in medicinal chemistry that can impart desirable properties to peptide-based molecules. enamine.net The incorporation of N-methylated amino acids can enhance metabolic stability by protecting against enzymatic degradation. enamine.net

The chirality of the D-phenylalanine component is crucial for creating stereospecific interactions with biological targets. The "D" configuration, an unnatural stereoisomer of the naturally occurring L-phenylalanine, is often employed to increase resistance to proteolysis and to explore novel binding conformations. The Boc protecting group is a cornerstone of modern peptide synthesis, particularly in the Boc solid-phase peptide synthesis (SPPS) strategy. peptide.com It effectively masks the N-terminal amine during coupling reactions and can be selectively removed under acidic conditions, allowing for the stepwise elongation of a peptide chain. ub.edu The DCHA salt not only improves the compound's crystallinity and shelf-life but also facilitates its handling during synthesis. bachem.com

Role in the Advancement of Peptide and Peptidomimetic Chemistry

This compound is a valuable reagent in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. enamine.netchemimpex.com The N-methylation of the peptide backbone can lead to several advantageous modifications, including:

Enhanced Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the resulting peptide. enamine.net

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes. innospk.com

Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can help to lock the molecule into a bioactive conformation and potentially increase receptor affinity and selectivity.

These properties make N-methylated peptides highly desirable candidates for drug development. chemimpex.com The use of building blocks like this compound allows for the precise and efficient incorporation of these features into synthetic peptides. researchgate.netnih.gov

Overview of Research Trajectories Involving this compound

Research utilizing this compound is primarily focused on the development of novel therapeutic agents. chemimpex.comchemimpex.com Its application as a pharmaceutical intermediate is central to the synthesis of complex bioactive molecules. innospk.com Scientists in the field of medicinal chemistry employ this building block in the creation of peptide analogs designed to target a wide array of diseases. chemimpex.com

Current research trajectories include the synthesis of enzyme inhibitors, receptor agonists and antagonists, and other modulators of biological pathways. The ability to create peptides with improved stability and bioavailability using components like this compound is a significant driver of innovation in the pharmaceutical industry. chemimpex.com The development of sustainable and efficient methods for the synthesis of chiral N-alkylated amino acids remains an active area of investigation, highlighting the continued importance of these building blocks in chemical and pharmaceutical research. nih.gov

Properties

Molecular Formula |

C27H44N2O4 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2 |

InChI Key |

MFORGORUOHHLHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies Utilizing Boc N Me D Phe.dcha

Synthesis of Boc-N-Me-D-Phe.DCHA and its Stereoisomers

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired D-enantiomer. The methodologies employed often involve chirospecific routes starting from chiral precursors, enzymatic or chemical resolution techniques to separate enantiomers, and the strategic use of dicyclohexylamine (B1670486) to ensure the purity and stability of the final product.

Chirospecific Synthetic Routes to D- and L-Phenylalanine Derivatives

Chirospecific synthesis, also known as chiral pool synthesis, utilizes readily available enantiopure starting materials to produce stereochemically defined products. In the context of D- and L-phenylalanine derivatives, natural amino acids or other chiral molecules can serve as the foundation. For instance, D-glucosamine hydrochloride and D-mannosamine hydrochloride have been used as chiral precursors to generate the L and D isomers of N-t-butyloxycarbonylserinal. acs.org These aldehydes can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide, followed by a series of transformations including hydrogenation and oxidation, to yield the desired D- or L-homophenylalanine derivatives. acs.org This approach ensures the stereochemical integrity of the final product is inherited from the starting material.

Another strategy involves the asymmetric hydroamination of alkenes, where a chiral catalyst directs the addition of an amine to a double bond, establishing the stereocenter of the amino acid. While not a direct synthesis of phenylalanine, these methods showcase the principles of creating chiral amine functionalities that are central to amino acid synthesis.

The N-methylation of the amino acid is a subsequent critical step. This can be achieved through various methods, such as reductive amination of the corresponding Boc-D-phenylalanine with formaldehyde (B43269) or by using a methylating agent after the primary amine is protected.

Enzymatic and Chemical Approaches for Enantiomeric Enrichment in Synthesis

When a synthetic route produces a racemic or enantiomerically impure mixture of N-methyl-phenylalanine, enzymatic or chemical resolution methods are employed to isolate the desired D-enantiomer.

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. Proteases, such as α-chymotrypsin and subtilisin, are commonly used for the kinetic resolution of N-acyl amino acid esters. researchgate.net In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, α-chymotrypsin can be used to resolve racemic phenylalanine methyl ester, selectively hydrolyzing the L-enantiomer and leaving the D-enantiomer enriched. nih.govacs.org This principle can be extended to N-methylated derivatives. Lipases are another class of enzymes that have been successfully used for the kinetic resolution of various chiral compounds, including carboxylic acid esters. bachem.com

A chemoenzymatic dynamic kinetic resolution (DKR) process offers a more efficient approach. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. researchgate.net

Chemical methods for enantiomeric enrichment often involve the formation of diastereomeric salts. By reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base), a pair of diastereomeric salts with different physical properties (e.g., solubility) is formed. These can then be separated by fractional crystallization.

Optimization of Salt Formation with Dicyclohexylamine (DCHA) for Enhanced Purity and Stability

The formation of a dicyclohexylamine (DCHA) salt is a common and effective strategy to improve the handling, purity, and stability of Boc-protected amino acids, including Boc-N-Me-D-Phe-OH. rsc.org Many Boc-amino acids are oils or amorphous solids that are difficult to purify and can be unstable during storage. The reaction with DCHA, a basic organic amine, forms a stable, crystalline salt that can be easily purified by recrystallization. thieme-connect.depeptide.com

The improved crystallinity of the DCHA salt facilitates the removal of impurities that may have formed during the synthesis of the protected amino acid. masterorganicchemistry.com This is particularly important for ensuring the high purity required for successful peptide synthesis. Furthermore, the salt form protects the free carboxylic acid group, preventing potential side reactions and degradation during storage. rsc.orgacs.org For instance, some N-protected amino acids are prone to premature cleavage of the protecting group when stored as free acids, a problem that is mitigated by their conversion to DCHA salts. rsc.org Before use in peptide synthesis, the free acid can be easily regenerated from the DCHA salt by treatment with an acid, such as potassium hydrogen sulfate, followed by extraction. iris-biotech.de

| Property | Boc-Amino Acid (Free Acid) | Boc-Amino Acid DCHA Salt |

| Physical State | Often oily or amorphous | Typically a crystalline solid |

| Purity | Can be difficult to purify | Easily purified by recrystallization |

| Stability | Prone to degradation and premature deprotection | Enhanced shelf-life and stability |

| Handling | Can be challenging due to physical state | Easier to handle and weigh accurately |

Incorporation of this compound in Peptide Synthesis Strategies

This compound is a valuable building block for introducing N-methylated D-phenylalanine residues into peptides, a modification that can confer increased proteolytic stability, enhanced membrane permeability, and conformational constraints. bachem.com Its primary application is within the framework of Solid Phase Peptide Synthesis (SPPS) using the Boc chemistry approach.

Solid Phase Peptide Synthesis (SPPS) Protocols

SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wiley-vch.de This methodology allows for the use of excess reagents to drive reactions to completion and simplifies the purification process as byproducts and excess reagents are removed by simple filtration and washing.

The incorporation of this compound into a peptide sequence follows the general cycle of SPPS. First, the DCHA salt must be converted to the free acid. iris-biotech.de The free Boc-N-Me-D-Phe-OH is then activated and coupled to the N-terminal amine of the resin-bound peptide.

Boc Chemistry Strategy for N-alpha Protection and Deprotection

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is one of the classical approaches in SPPS. In this scheme, the temporary Nα-protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates. acs.org

N-alpha Protection: The Boc group protects the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring that the peptide bond forms only at the desired position. wiley-vch.de

Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.orgiris-biotech.de A typical deprotection step involves treating the resin with a solution of 25-50% TFA in DCM for a short period. The resulting trifluoroacetate (B77799) salt of the N-terminal amine is then neutralized to the free amine before the next coupling step. acs.orgiris-biotech.de Incomplete deprotection can lead to deletion sequences in the final peptide, so ensuring the complete removal of the Boc group is critical.

The incorporation of N-methylated amino acids like Boc-N-Me-D-Phe-OH can sometimes present challenges due to steric hindrance at the N-terminal amine, potentially slowing down the coupling reaction. rsc.org Therefore, optimized coupling protocols and more potent activating reagents may be required to achieve efficient incorporation.

| Step | Reagent/Condition | Purpose |

| 1. DCHA Salt Conversion | Aqueous KHSO₄, Dichloromethane | To generate the free carboxylic acid for coupling. iris-biotech.de |

| 2. Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the Boc protecting group from the resin-bound peptide. acs.orgiris-biotech.de |

| 3. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | To neutralize the TFA salt and generate the free N-terminal amine. acs.orgiris-biotech.de |

| 4. Coupling | Boc-N-Me-D-Phe-OH, Activating agents (e.g., HBTU, HATU), Base (e.g., DIEA) in DMF | To form the peptide bond between the incoming amino acid and the growing peptide chain. peptide.com |

| 5. Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | To remove excess reagents and byproducts. acs.org |

Coupling Reagent Systems and Their Efficacy (e.g., DIC/Oxyma, HATU/DIPEA, BOP reagent)

The selection of an appropriate coupling reagent system is critical for achieving high efficiency and minimizing side reactions during the incorporation of Boc-N-Me-D-Phe into a growing peptide chain. The sterically hindered nature of the N-methylated amino acid can impede the coupling reaction, necessitating robust activation methods.

DIC/Oxyma: The N,N'-diisopropylcarbodiimide (DIC)/ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) system has emerged as a cost-effective and safe coupling method. sioc-journal.cn It is known for high coupling efficiency and a reduced rate of racemization. sioc-journal.cn The system is effective for both manual and automated peptide synthesis. sioc-journal.cn Systematic evaluation has been conducted to determine the optimal reaction ratios of DIC and Oxyma to maximize synthetic efficiency at moderate temperatures. sioc-journal.cn

HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), is a highly effective coupling reagent, particularly for difficult couplings involving sterically hindered amino acids. peptide.compeptide.com In situ neutralization protocols using HATU or HBTU have been developed to streamline the coupling process. peptide.com These methods involve the simultaneous coupling and liberation of the free amine from its trifluoroacetate salt, which can significantly reduce the cycle time in solid-phase peptide synthesis (SPPS). peptide.combachem.com The combination of HATU and DIPEA is also utilized in solution-phase cyclization of peptides. rsc.org

BOP Reagent: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another powerful coupling reagent that has been used extensively in peptide synthesis. bachem.com It converts carboxylic acids into their OBt esters, which are highly reactive intermediates. bachem.com The use of BOP in conjunction with DIPEA provides a reliable method for peptide bond formation. peptide.com To further suppress potential racemization, 1-hydroxybenzotriazole (B26582) (HOBt) can be added to the reaction mixture. peptide.com

The following table provides a comparative overview of these common coupling reagent systems.

| Coupling Reagent System | Key Features | Efficacy Notes |

| DIC/Oxyma | Low cost, high safety profile, reduced racemization. sioc-journal.cn | Widely used in both manual and automated synthesis; efficiency is dependent on the reagent ratio and temperature. sioc-journal.cn |

| HATU/DIPEA | Highly effective for sterically hindered couplings, enables in situ neutralization. peptide.compeptide.com | Often the reagent of choice for "difficult" sequences and N-methylated amino acids. peptide.com |

| BOP/DIPEA | Forms highly reactive OBt esters, good solubility. peptide.combachem.com | Addition of HOBt is recommended to minimize racemization. peptide.com |

Mitigating Side Reactions During Boc Deprotection (e.g., tert-butyl carbonium ion scavenging)

The removal of the Boc (tert-butoxycarbonyl) protecting group is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com This process, however, generates reactive tert-butyl carbonium ions (t-butyl cations). peptide.compeptide.com These cations can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid residues within the peptide chain, such as methionine and tryptophan. peptide.compeptide.comacs.org

To prevent these side reactions, scavengers are added to the deprotection solution. organic-chemistry.org These molecules are designed to react with and neutralize the t-butyl cations before they can modify the peptide. peptide.comorganic-chemistry.org Common scavengers include thiols and aromatic compounds.

Thiol-based Scavengers: Dithioethane (DTE) is often added at a low concentration (e.g., 0.5%) to the cleavage solution to effectively scavenge tert-butyl cations. peptide.com 1,2-ethanedithiol (B43112) and thioanisole (B89551) are also employed for this purpose. acs.org Studies have shown that 1,2-ethanedithiol is a particularly effective scavenger. acs.orgacs.org

Aromatic Scavengers: Phenols and aromatic ethers can act as carbonium ion scavengers, limiting alkylation side reactions. google.com Anisole is a frequently used scavenger, though its protective capability against certain side reactions has been noted as limited in some contexts. acs.orgacs.org

The choice and concentration of the scavenger are crucial for ensuring the integrity of the peptide during the repetitive deprotection steps in Boc-based solid-phase peptide synthesis. acs.org

| Scavenger Type | Examples | Mechanism of Action |

| Thiols | Dithioethane (DTE), 1,2-ethanedithiol, Thioanisole | React with and neutralize tert-butyl cations. peptide.comacs.org |

| Aromatics | Phenol, Anisole | Act as nucleophilic traps for carbocations. google.com |

Application with Various Resin Supports

Merrifield Resin: This was one of the original resins used in SPPS. It consists of chloromethylated polystyrene. peptide.com While foundational, significant peptide loss can occur from Merrifield resin during the numerous TFA deprotection cycles required for long peptides. peptide.com

PAM Resin (Phenylacetamidomethyl): Developed to offer greater stability to TFA compared to the Merrifield resin, PAM resin is widely used in Boc-strategy SPPS. peptide.com This enhanced stability helps to minimize premature cleavage of the peptide from the support during synthesis. peptide.com The final cleavage of the peptide from PAM resin typically requires strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

Oxime Resins: Resins such as the p-nitrobenzophenone oxime polystyrene resin allow for the synthesis of protected peptide segments that can be cleaved from the resin under non-acidolytic conditions, for example, by aminolysis. google.com This is particularly useful for convergent synthesis strategies.

Hydroxymethyl Polystyrene Resin: This resin can be used to avoid issues of unreacted chloromethyl sites that can occur with Merrifield resin. peptide.com

The compatibility of this compound with these resins allows for its incorporation into diverse peptide sequences synthesized via Boc-SPPS.

| Resin Type | Linkage Chemistry | Key Features |

| Merrifield | Benzyl ester | Prone to peptide loss with repeated TFA treatment. peptide.com |

| PAM | Phenylacetamidomethyl ester | More stable to TFA than Merrifield resin, reducing premature cleavage. peptide.com |

| Oxime | Oxime ester | Allows for cleavage of protected peptide fragments for use in convergent synthesis. google.com |

| Hydroxymethyl Polystyrene | Ester | Avoids unreacted chloromethyl groups. peptide.com |

Solution Phase Peptide Synthesis Methodologies

While solid-phase synthesis is dominant, solution-phase methodologies remain crucial, especially for the large-scale synthesis of peptides or for the preparation of complex structures. This compound is also a valuable building block in these approaches.

Convergent synthesis involves the initial preparation of several protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. peptide.com This strategy can be more efficient than a linear, stepwise synthesis for very long peptides. peptide.com this compound can be incorporated into one of these fragments, which is synthesized, purified, and then used in a subsequent fragment condensation step. The use of protecting groups that can be selectively removed is essential for this approach. researchgate.net For instance, a fragment containing Boc-N-Me-D-Phe could be synthesized on a resin that allows for its cleavage with the side-chain protecting groups still intact. google.com

The mixed anhydride (B1165640) method is a classic technique for activating the C-terminal carboxyl group of a peptide fragment for coupling with the N-terminal amine of another fragment. This method involves reacting the N-protected peptide fragment with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a reactive mixed anhydride. This anhydride then reacts with the amino component to form the peptide bond. Care must be taken to control the reaction conditions to minimize side reactions, including racemization.

Convergent Synthesis Approaches for Complex Peptide Structures

Strategies for Preventing and Minimizing Racemization During Coupling

Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant risk during peptide bond formation, especially when activating the carboxyl group. bachem.commdpi.com N-methylated amino acids can be particularly susceptible to racemization under certain conditions. Several strategies are employed to mitigate this risk when using this compound.

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., Oxyma) to the coupling reaction is a standard practice to suppress racemization. peptide.commdpi.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated intermediates. mdpi.com

Choice of Coupling Reagent: Uronium-based reagents like HATU and HBTU, which incorporate a HOBt or HOAt moiety, are generally associated with low levels of racemization. mdpi.com Phosphonium reagents like BOP are also effective, and the explicit addition of HOBt further ensures chiral purity. peptide.combachem.com

Control of Base: The choice and stoichiometry of the base used in the coupling reaction are critical. mdpi.com Tertiary amines like DIPEA are commonly used, but for couplings with a high risk of racemization, a weaker or more sterically hindered base, such as collidine, may be preferred. bachem.comnih.gov

Reaction Temperature: Lowering the reaction temperature can also help to limit the extent of racemization. nih.gov

By carefully selecting the coupling reagents, additives, base, and reaction conditions, the risk of racemization during the incorporation of this compound can be effectively minimized, ensuring the synthesis of the desired stereochemically pure peptide.

Role of N-Methylation in Facilitating Peptide Assembly and Conformational Control

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, significantly influences the properties of peptides. This modification is a widely used strategy to enhance the therapeutic potential of peptide-based drugs. scielo.org.mxresearchgate.net

One of the primary roles of N-methylation is to impart proteolytic resistance. scielo.org.mx The presence of the methyl group sterically hinders the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the in vivo stability and bioavailability of the peptide. researchgate.net This is a critical factor in developing orally available peptide drugs, which are otherwise susceptible to degradation in the digestive tract. researchgate.net

Furthermore, N-methylation plays a crucial role in conformational control. ub.edu It introduces steric constraints that can rigidify the peptide backbone and favor specific secondary structures. ub.edursc.org By eliminating a hydrogen bond donor, N-methylation can disrupt or alter intramolecular hydrogen bonding patterns, leading to the stabilization of different conformers. researchgate.netub.edu This modification also lowers the energy barrier between the cis and trans conformations of the N-methylated amide bond, making the cis conformation more accessible. ub.edu This ability to influence conformation is a powerful tool for designing peptides with specific binding affinities and biological activities. For instance, N-methylation has been shown to enhance the affinity of peptides for their targets by pre-organizing the peptide into a conformation that is favorable for binding. acs.org

The introduction of N-methylated amino acids can also modulate the physicochemical properties of peptides. It can increase aqueous solubility while simultaneously increasing lipophilicity, which can improve cell permeability. scielo.org.mxrsc.orgacs.org However, the increased steric bulk of N-methylated amino acids can sometimes present challenges during peptide synthesis, potentially slowing down coupling reactions. scielo.org.mx

Synthesis of Diverse this compound Derivatives and Analogs

The versatility of this compound as a starting material allows for the synthesis of a wide array of derivatives and analogs, enabling the exploration of structure-activity relationships and the development of novel peptide-based compounds.

The synthesis of substituted phenylalanine variants often involves the use of Boc-protected precursors. For instance, the preparation of nitro-phenylalanine derivatives can be achieved through the nitration of the phenyl ring of a protected phenylalanine. While direct nitration of Boc-N-Me-D-Phe might be challenging, synthetic routes often start with commercially available p-nitro-L-phenylalanine, which can then be N-methylated and protected with a Boc group. rsc.org Alternatively, a formyl-protected (S)-4-Nitro-phenylalanine methyl ester can be used as a precursor. google.com

Similarly, the synthesis of bromo-phenylalanine derivatives can be accomplished using Boc-protected intermediates. For example, Boc-protected D,L-2-bromophenylalanine can be utilized in Stille coupling reactions to introduce other functional groups. nih.gov The synthesis of such halogenated amino acids is valuable for introducing probes for biophysical studies or for creating analogs with altered electronic properties.

The general strategy for creating these variants often involves:

Protection of the amino and carboxyl groups of the starting phenylalanine derivative.

Chemical modification of the phenyl ring (e.g., nitration, halogenation).

Deprotection and subsequent N-methylation and Boc protection if required.

This compound is a direct precursor for the synthesis of N-methylated dipeptides. The synthesis typically involves the coupling of the Boc-N-Me-D-Phe-OH (obtained from its DCHA salt) with another amino acid ester. nih.govnih.gov Standard peptide coupling reagents such as DCC/HOBt or HATU can be employed to facilitate the formation of the peptide bond. rsc.orgnih.gov

For example, to synthesize a dipeptide like Boc-N-Me-D-Phe-Xaa-OMe (where Xaa is another amino acid), the following steps are generally followed:

Liberation of the free acid Boc-N-Me-D-Phe-OH from its DCHA salt.

Coupling of Boc-N-Me-D-Phe-OH with the methyl ester of the desired amino acid (H-Xaa-OMe) using a suitable coupling agent and base. nih.govmdpi.com

This methodology allows for the straightforward incorporation of an N-methylated D-phenylalanine residue at a specific position within a peptide chain, which is crucial for studying the impact of this modification on peptide structure and function. nih.govnih.gov

The synthesis of phosphorus-containing amino acid analogs, which are important as enzyme inhibitors and haptens for catalytic antibodies, often relies on the use of protected amino acid precursors. mdpi.combeilstein-journals.org Boc-protected intermediates are frequently employed in these synthetic routes. mdpi.comrsc.org

For example, the synthesis of phosphonopeptides, which contain a phosphonamidate bond, can be achieved by coupling N-Boc protected aminoalkylphosphonochloridates with amino acid esters. mdpi.com While a direct conversion of this compound to a phosphorus-containing analog is not a standard procedure, the principles of using Boc-protected amino acids are central to these syntheses. A general approach might involve:

Synthesis of a suitable phosphorus-containing building block.

Coupling of this building block with a Boc-protected amino acid or peptide. For instance, N-Boc-protected amino acids can be coupled with 1-hydroxyalkylphosphonates to form phosphonodepsipeptides. beilstein-journals.org

The use of Boc-protected intermediates ensures that the amino group is shielded from unwanted side reactions during the introduction of the phosphorus moiety. mdpi.comrsc.org Various synthetic strategies have been developed for creating these analogs, including Michaelis–Arbuzov reactions and couplings involving phosphonochloridates. rsc.org

Applications of Boc N Me D Phe.dcha in Advanced Organic and Medicinal Chemistry Research

Design and Synthesis of Bioactive Peptides and Peptidomimetics

Boc-N-Me-D-Phe.DCHA is a pivotal intermediate in the synthesis of bioactive peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. chemimpex.comjylpharm.com Its utility stems from the precise control it offers during the stepwise assembly of amino acid sequences, a process central to solid-phase peptide synthesis (SPPS). innospk.comsigmaaldrich.com The Boc protecting group ensures that the amino terminus is unreactive, allowing for selective formation of peptide bonds at the carboxyl end. chemimpex.com The dicyclohexylammonium (B1228976) salt form enhances the compound's stability and solubility in organic solvents, simplifying handling and purification steps during synthesis. innospk.comchemimpex.com

The incorporation of N-methylated D-amino acids is a well-established strategy in medicinal chemistry to develop potent and selective enzyme inhibitors and receptor modulators. chemimpex.compeptide.com this compound is frequently used to synthesize research probes that help in studying protein interactions and enzyme activities. chemimpex.com Peptides containing this residue can exhibit altered binding characteristics compared to their natural L-amino acid counterparts, sometimes leading to a switch in activity, such as converting a receptor agonist into an antagonist. jylpharm.compeptide.com

A notable application is in the design of thrombin inhibitors, which are crucial anticoagulant agents. tandfonline.com Research has shown that modifications at the P3 position of tripeptide inhibitors, such as the incorporation of D-amino acids like D-Phenylalanine, can significantly influence their activity and selectivity. tandfonline.com Furthermore, peptides containing this compound can be used to probe the structural requirements for biological recognition at enzyme active sites or receptor binding pockets. jylpharm.comchemimpex.com

A major challenge in developing peptide-based drugs is their rapid degradation by proteolytic enzymes in the body and poor absorption. peptide.comsigmaaldrich.com The unique structure of this compound provides two key features to overcome these limitations: the D-chiral center and N-methylation.

Enzymatic Stability : The incorporation of D-amino acids, such as D-phenylalanine, into a peptide chain renders it resistant to cleavage by proteases, which are highly specific for L-amino acids. innospk.com This substitution significantly increases the peptide's in-vivo half-life. peptide.com

N-Methylation : Methylating the amide nitrogen of the peptide backbone further enhances enzymatic stability. peptide.com This modification also introduces steric hindrance that can restrict the peptide's conformation, often locking it into a bioactive shape. peptide.com Additionally, N-methylation can improve a peptide's pharmacokinetic properties by increasing its permeability across biological membranes, such as the intestinal lining and even the blood-brain barrier. peptide.com

| Property | Standard Peptide (L-amino acids) | Peptide with N-Methyl-D-Phe | Source |

|---|---|---|---|

| Enzymatic Stability | Low (rapidly metabolized by proteases) | High (resistant to enzymatic degradation) | innospk.compeptide.com |

| In Vivo Half-Life | Short | Increased | peptide.com |

| Oral Availability | Poor (hydrolyzed by digestive enzymes) | Potentially enhanced | peptide.com |

| Receptor Selectivity | Variable | Can be enhanced or altered | peptide.com |

| Backbone Flexibility | High | Reduced due to N-methyl group | peptide.com |

Imposing conformational constraints on a peptide is a powerful strategy to enhance its binding affinity and stability. nih.gov Macrocyclization, or the head-to-tail or side-chain cyclization of a peptide, is a common method to achieve this rigidity. nih.govresearchgate.net The inclusion of N-methylated amino acids like N-Me-D-Phe is particularly beneficial in this context. The N-methyl group reduces the flexibility of the peptide backbone, which can pre-organize the linear precursor into a conformation that is favorable for efficient cyclization. peptide.com

This conformational restriction is crucial for mimicking or stabilizing specific secondary structures like β-turns. nih.gov For example, the synthesis of a potent cyclic hexapeptide antagonist of oxytocin (B344502) successfully incorporated a D-(N-Me)Phe residue, highlighting the utility of this building block in creating structurally defined and biologically active macrocycles. researchgate.net The defined three-dimensional structure of these constrained peptides often leads to higher potency and selectivity for their biological targets. nih.gov

Strategies for Creating Peptides with Enhanced Bioactivity and Stability

Contributions to Chiral Synthesis and Stereochemical Control

The stereochemistry of a molecule is critical to its biological function. This compound, being an enantiomerically pure compound, is an indispensable tool in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a target molecule. innospk.comjylpharm.com

The synthesis of complex pharmaceuticals and bioactive molecules often requires building blocks with a defined chirality. chemimpex.comchemimpex.com this compound serves as an enantiomerically pure intermediate, ensuring that the desired stereochemistry is incorporated into the final product. innospk.com The use of a single enantiomer is critical because different stereoisomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. chemimpex.com

The D-configuration of this building block allows chemists to explore chemical space that is inaccessible with natural L-amino acids, potentially leading to the discovery of drugs with novel mechanisms of action or improved selectivity. jylpharm.com The DCHA salt form plays a crucial role by providing a stable, crystalline solid that is easy to handle and purify, thereby preserving the enantiomeric integrity of the amino acid derivative throughout the synthesis process. google.comnih.gov

This compound is effective in research applications involving chiral separation processes. chemimpex.com While it is primarily used as a chiral building block, the principles behind its purification are relevant to chiral resolution. The formation of a diastereomeric salt with a chiral amine, like dicyclohexylamine (B1670486) (DCHA), is a classical method for resolving racemic mixtures of carboxylic acids. In the case of this compound, the DCHA salt facilitates the isolation and purification of the desired N-Boc-N-methyl-D-phenylalanine enantiomer from the reaction mixture, effectively separating it from any potential L-enantiomer or other impurities. google.com This process ensures a high degree of enantiomeric purity (>99%), which is essential for its subsequent use in synthesizing stereochemically defined molecules. chemimpex.com Related chiral amino acid derivatives have also been used to prepare chiral mobile phase additives for the chromatographic resolution of enantiomers. chemicalbook.in

Importance in the Production of Enantiomerically Pure Intermediates for Complex Molecule Synthesis

Exploration in Material Science Research

The unique structural characteristics of this compound have prompted its exploration in the field of material science. chemimpex.comjylpharm.com Researchers are investigating its potential to create advanced materials, particularly polymers with precisely defined properties and functionalities. chemimpex.comchemimpex.com

Development of Novel Polymeric Materials with Tailored Functionalities

This compound serves as a specialized building block for the synthesis of novel polymeric materials. chemimpex.comjylpharm.com Its incorporation into polymer chains allows for the precise tailoring of material properties due to its distinct chemical features: the D-chiral configuration, the N-methyl group, and the bulky phenyl side chain. jylpharm.comjylpharm.com The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability during synthetic processes. jylpharm.com

The primary method for integrating such amino acid derivatives into a polymer is through techniques like Solid-Phase Peptide Synthesis (SPPS), which allows for the creation of peptide-based polymers or "peptoids" with a defined sequence and structure. The Boc protecting group is essential for this stepwise synthesis, preventing unwanted reactions at the N-terminal while the polymer chain is extended.

Detailed Research Findings:

The introduction of this compound into a polymer backbone can impart specific functionalities:

Controlled Chirality and Biostability: The use of a D-amino acid is significant because this configuration is the mirror image of naturally occurring L-amino acids. jylpharm.com Polymers containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, a crucial property for biomedical applications where longevity in a biological environment is required. This stereoselective approach is important in contexts where the material's three-dimensional structure dictates its function. jylpharm.com

Conformational Rigidity and Self-Assembly: The N-methyl group on the peptide bond backbone eliminates the hydrogen bond donor capability, restricting the polymer's secondary structure. This modification influences the folding behavior of the polymer chain, which can be leveraged to control the mechanical and thermal properties of the final material. chemimpex.com Furthermore, the compound can be used to synthesize self-assembling materials and nanomaterials, where molecular interactions guide the formation of larger, ordered structures. jylpharm.com

Specific Biological or Physical Interactions: The unique combination of chirality and N-methylation can be exploited to create materials for specific applications. jylpharm.com For instance, polymers containing these units are being investigated for use as biocompatible hydrogels, scaffolds for tissue engineering, and advanced biosensors. jylpharm.com The chemical properties of the this compound units can provide distinct physical or biological characteristics essential for these applications. jylpharm.com

The table below summarizes the potential applications and the corresponding functionalities imparted by incorporating this compound into polymeric materials.

Table 1: Polymeric Applications and Functionalities of this compound

| Potential Polymeric Application | Key Functionality Imparted by this compound Unit | Rationale |

|---|---|---|

| Tissue Engineering Scaffolds | Enhanced Biostability, Controlled Cell Interaction | The D-amino acid structure provides resistance to protease degradation, prolonging scaffold life. The unique surface chemistry can influence cell adhesion and proliferation. jylpharm.com |

| Biocompatible Hydrogels | Tunable Mechanical Properties, High Stability | N-methylation affects polymer chain packing and water interaction, allowing for the tuning of gel stiffness and swelling properties. chemimpex.comjylpharm.com |

| Biosensors | Specific Recognition Surfaces | The defined three-dimensional structure and chirality can create specific binding sites for target molecules (e.g., proteins, enzymes), enabling selective detection. jylpharm.com |

| Self-Assembling Nanomaterials | Controlled Supramolecular Structure | The interplay of hydrophobic and aromatic interactions from the phenyl group, combined with restricted bond rotation from N-methylation, can direct the self-assembly process into desired nanostructures like fibers or sheets. jylpharm.com |

Mechanistic Investigations and Conformational Analysis

Studies on Reaction Mechanisms in Peptide Synthesis

The incorporation of N-methylated amino acids into peptide chains presents distinct mechanistic challenges and opportunities, which are further influenced by the choice of protecting groups.

The formation of a peptide bond is a condensation reaction that involves the activation of a carboxylic acid group to facilitate its reaction with an amine group. bachem.com The presence of a methyl group on the amide nitrogen, as in Boc-N-Me-D-Phe, introduces significant steric hindrance. scielo.org.mx This bulkiness impedes the approach of the nucleophilic amine to the activated carboxyl group, leading to slower reaction rates compared to their non-methylated counterparts. scielo.org.mxcore.ac.uk

Consequently, the synthesis of peptides containing N-methylated residues often requires highly efficient coupling reagents to drive the reaction to completion. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) have proven effective in these challenging couplings. bachem.com The mechanism involves the formation of a highly reactive activated ester or acylphosphonium species, which is more susceptible to nucleophilic attack by the sterically hindered N-methylated amine. Research indicates that the choice of solvent and base can also play a critical role in optimizing the reaction, with piperidine (B6355638) sometimes acting as a proton shuttle to facilitate the rate-limiting step of N-terminal amine attack on the carbonyl carbon. researchgate.net

The protecting groups in Boc-N-Me-D-Phe.DCHA, namely the tert-butoxycarbonyl (Boc) group and the dicyclohexylamine (B1670486) (DCHA) salt, are critical for the successful and controlled synthesis of peptides.

The Boc group is an acid-labile protecting group for the α-amino functionality. masterorganicchemistry.com Its primary role is to prevent the amine from acting as a nucleophile, thereby avoiding self-polymerization and allowing for a stepwise, controlled elongation of the peptide chain. numberanalytics.com The Boc group is stable under the conditions required for amide bond formation but can be selectively removed with a strong acid, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com This selective removal is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis, where the N-terminal Boc group is removed to allow for the coupling of the next amino acid, while side-chain protecting groups (often benzyl-based) remain intact. masterorganicchemistry.com

The DCHA salt is formed by the reaction of the free carboxylic acid of Boc-N-Me-D-Phe with dicyclohexylamine. This salt formation serves several practical purposes. Many N-protected amino acid derivatives are oils or are unstable as free acids; converting them to a DCHA salt often yields a stable, crystalline solid that is easier to handle, weigh, and store. bachem.comoup.com However, the DCHA salt is not directly used in the coupling reaction. The free carboxylic acid must first be regenerated by treating the salt with an aqueous acid wash (e.g., with KHSO₄ solution) and extracting the N-protected amino acid into an organic solvent. peptide.com This step is essential to free the carboxyl group for subsequent activation and coupling.

| Component | Chemical Group | Primary Function | Key Characteristics | Citation |

|---|---|---|---|---|

| Boc | tert-butoxycarbonyl | N-terminal amine protection | Prevents self-polymerization; enables stepwise synthesis; removed with strong acid (TFA). | masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com |

| DCHA | Dicyclohexylammonium (B1228976) Salt | Carboxyl group stabilization | Improves storage stability and handling (crystalline solid); must be removed to generate free acid before coupling. | bachem.compeptide.com |

Elucidation of Amide Bond Formation Mechanisms Involving N-Methylated Amino Acids

Conformational Studies of Peptides Incorporating this compound

The incorporation of an N-methylated residue like N-Me-D-Phe has a profound impact on the conformational properties of a peptide, influencing its secondary structure, flexibility, and biological activity.

Computational chemistry provides indispensable tools for exploring the full conformational landscape of flexible molecules like peptides, which is often difficult to capture with experimental methods alone. nih.gov Molecular dynamics (MD) simulations and quantum chemistry calculations are particularly useful for studying peptides containing N-methylated residues. nih.govbiorxiv.org

MD simulations can model the dynamic behavior of a peptide in different environments (e.g., in vacuum or with explicit solvent), revealing how it folds and what stable conformations it can adopt. nih.govnih.gov A key feature of N-methylated amide bonds is the significantly lower energy barrier to cis-trans isomerization compared to their non-methylated counterparts. rsc.org Quantum mechanical calculations can precisely quantify this energy barrier. These computational studies have shown that N-methylation increases the flexibility and cis-amide content of peptides, which can facilitate the rearrangement of the peptide to adapt to different solvent environments. rsc.org

| Amino Acid Derivative (Ac-X-OMe) | Type | Calculated cis/trans Activation Energy (EA) | Effect of N-Methylation | Citation |

|---|---|---|---|---|

| Ac-Gly-OMe | Native | Higher | N-methylation lowers the energy barrier for cis/trans amide isomerization. | rsc.org |

| Ac-NMeGly-OMe | N-Methylated | Lower | ||

| Ac-Phe-OMe | Native | Higher | N-methylation leads to an increase in lipophilicity and dipole moment. | rsc.org |

| Ac-NMePhe-OMe | N-Methylated | Lower |

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution, under near-physiological conditions. uzh.ch For peptides incorporating N-methylated residues, NMR is essential for characterizing the conformational equilibrium between the cis and trans isomers of the amide bond. rsc.org

Linear peptides are typically very flexible and exist as an ensemble of rapidly interconverting conformations in solution. thieme-connect.de The presence of an N-methyl group often results in two distinct sets of NMR signals—one for the cis conformer and one for the trans conformer—as the rate of interconversion is slow on the NMR timescale. thieme-connect.deresearchgate.net The relative integrals of these signals can be used to determine the population of each isomer.

Two-dimensional NMR experiments, such as NOESY and ROESY, provide information about protons that are close in space, allowing for the calculation of distance restraints used in structure determination. mdpi.com Furthermore, ¹³C NMR chemical shifts are highly sensitive to the local conformation. For N-methylated residues, the chemical shift difference between the β- and γ-carbons (Cβ and Cγ) is diagnostic of the amide bond geometry, providing a clear method to distinguish between the cis and trans states in solution. researchgate.net

| Amide Conformation | Characteristic Cβ - Cγ Chemical Shift Difference (δ) | Citation |

|---|---|---|

| Trans | Smaller difference (e.g., ~2.9 ppm) | researchgate.net |

| Cis | Larger difference (e.g., ~8.0 ppm) |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Isomeric Assessment

Chromatographic methods are central to the analysis of Boc-N-Me-D-Phe.DCHA, providing critical data on its purity, the progress of its synthesis, and its isomeric composition.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the synthesis and quality control of this compound. It is extensively used for both monitoring the progress of the N-methylation and Boc-protection reactions and for the purification of the final product. peptide.comresearchgate.net

During synthesis, reaction progress can be tracked by taking aliquots from the reaction mixture and analyzing them by HPLC. peptide.com The disappearance of starting materials and the appearance of the product peak provide a clear indication of the reaction's advancement, allowing for precise determination of reaction completion. peptide.comscirp.org

For purification, preparative reversed-phase HPLC (RP-HPLC) is the standard method. bachem.com The crude product, after initial work-up, is dissolved and injected into an HPLC system equipped with a C18 column. nih.gov A gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) added to both solvents, is commonly used to elute the compound. nih.govub.edu The TFA ensures that the carboxylic acid and any basic sites are protonated, leading to sharper peaks and better separation. The fractions containing the pure product are collected, combined, and lyophilized to yield the final compound, often as a TFA salt. nih.gov If the dicyclohexylammonium (B1228976) (DCHA) salt is desired, a salt exchange step is performed. ub.edu

Table 1: Typical HPLC System Parameters for Analysis and Purification

| Parameter | Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 min | Elution of compounds with varying polarity |

| Flow Rate | 1.0 mL/min (Analytical) | Controls retention time and resolution |

| Detection | UV at 215 nm or 220 nm | Detection of the peptide bond and aromatic ring |

This table presents typical starting conditions for HPLC analysis. Actual parameters may be optimized for specific instruments and separation requirements. nih.govub.edu

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer could lead to the synthesis of undesired diastereomeric peptide impurities. Chiral HPLC is a direct method to assess the enantiomeric excess of the N-methylated phenylalanine derivative. cat-online.comsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for separating N-protected amino acid enantiomers. researchgate.netresearchgate.net For N-Boc protected amino acids, amylose-derived CSPs like Chiralpak IA or AD have shown excellent enantioselectivity. researchgate.net The mobile phase often consists of a mixture of hexane (B92381) and an alcohol like 2-propanol, sometimes with an acidic additive to improve peak shape. researchgate.net The high sensitivity of this method allows for the detection of even trace amounts (e.g., <0.1%) of the undesired L-enantiomer. cat-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that confirms both the identity and purity of the synthesized compound in a single analysis. nih.govspringernature.com As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. lcms.cz

The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecule. For Boc-N-Me-D-Phe, the expected molecular weight is 279.33 g/mol . nih.gov In LC-MS analysis, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 280.15 or as a sodium adduct [M+Na]⁺. The DCHA salt itself would dissociate in the electrospray ionization (ESI) source, allowing for the observation of the free acid form. nih.gov This analysis provides high confidence in the molecular identity of the main peak observed in the chromatogram and can also help in identifying impurities from side reactions or starting materials. nih.govlcms.cz

Application of Chiral HPLC for Enantiomeric Purity Determination

Derivatization Techniques for Amino Acid Analysis

After acid hydrolysis to remove the Boc group and cleave the amino acid from a peptide chain, derivatization techniques are employed to determine the stereochemistry of the resulting N-methyl-phenylalanine.

Marfey's method is a widely used and reliable indirect approach for determining the absolute configuration of amino acids. nih.govresearchgate.net The method involves hydrolyzing the peptide or amino acid derivative and then reacting the resulting free amino acids with a chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govbiorxiv.org

When the hydrolysate containing N-Me-D-Phe is reacted with L-FDAA, it forms the L-D diastereomer (L-FDAA-N-Me-D-Phe). A standard of N-Me-L-Phe is also reacted with L-FDAA to form the L-L diastereomer (L-FDAA-N-Me-L-Phe). These two diastereomers are then separated and analyzed by reversed-phase HPLC. researchgate.netnih.gov Because they have different physical properties, they will have different retention times. Typically, for N-methylated amino acids, the D-amino acid derivative elutes earlier than the L-amino acid derivative. nih.gov By comparing the retention time of the derivative from the unknown sample to the retention times of the two standards, the stereochemistry can be unequivocally assigned. acs.orgmdpi.com The use of LC-MS detection enhances the reliability of the assignment. nih.gov

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques provide definitive confirmation of the chemical structure of this compound, complementing the data obtained from chromatographic methods.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a Boc-protected amino acid will show characteristic absorption bands. scirp.org For this compound, key expected peaks include a strong carbonyl (C=O) stretch from the urethane (B1682113) of the Boc group around 1680-1700 cm⁻¹ and another from the carboxylic acid around 1740 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibration, typically seen around 3300-3500 cm⁻¹ in non-methylated Boc-amino acids, will be absent, confirming the N-methylation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number and types of protons and their connectivity. nih.gov Key signals for Boc-N-Me-D-Phe would include a large singlet around 1.4-1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc), a singlet for the N-methyl group protons, and multiplets for the phenyl ring protons and the backbone CH and CH₂ protons. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. mdpi.com Distinctive signals would include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the phenyl ring, N-methyl group, and the amino acid backbone. mdpi.com

The combination of these spectroscopic techniques provides a comprehensive structural fingerprint of the molecule, confirming that the desired Boc-N-Me-D-Phe has been synthesized correctly. nih.govderpharmachemica.com

Table 2: Summary of Analytical Techniques and Their Purpose

| Technique | Purpose | Key Information Obtained |

| HPLC | Purity assessment and reaction monitoring | Percentage purity, presence of impurities, reaction completion |

| Chiral HPLC | Enantiomeric purity determination | Ratio of D- to L-enantiomers, enantiomeric excess (% ee) |

| LC-MS | Molecular identity confirmation | Molecular weight of the compound and impurities |

| Marfey's Method | Stereochemical assignment after hydrolysis | Confirmation of D-configuration |

| IR Spectroscopy | Functional group identification | Presence of Boc group, carboxylic acid; absence of N-H stretch |

| NMR Spectroscopy | Detailed structural elucidation | Confirmation of the complete carbon-hydrogen framework |

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt |

| Boc-N-Me-D-Phe | N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine |

| DCHA | Dicyclohexylamine (B1670486) |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS | Liquid Chromatography-Mass Spectrometry |

| TFA | Trifluoroacetic Acid |

| FDAA (Marfey's Reagent) | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide |

| NMR | Nuclear Magnetic Resonance |

| IR | Infrared |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands. This spectrum serves as a molecular "fingerprint," allowing for the confirmation of key structural features.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the N-Boc protecting group, the N-methylated phenylalanine core, and the dicyclohexylammonium (DCHA) counter-ion. The formation of the dicyclohexylammonium salt is a crucial feature, as the protonation of the amine and deprotonation of the carboxylic acid lead to distinct spectral signatures compared to the free acid.

Key expected absorptions include the C=O stretching vibrations from the Boc-carbamate and the carboxylate anion, N-H stretching from the dicyclohexylammonium ion, and various C-H stretches from the aromatic and aliphatic portions of the molecule. For instance, the protection of an amino acid with a Boc group typically introduces strong characteristic bands for the carbamate (B1207046) C=O (around 1632-1666 cm⁻¹) and the tert-butyl group (around 1361-1380 cm⁻¹). nih.gov The presence of the DCHA salt would be confirmed by broad N-H⁺ stretching bands and other vibrations associated with the cyclohexyl rings.

Table 1: Representative Infrared (IR) Absorption Bands for this compound Functional Groups This table is based on characteristic frequency ranges for the specified functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H⁺ (Ammonium Salt) | 3200 - 2800 (broad) | N-H Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 2980 - 2850 | Stretch |

| C=O (Carbamate, Boc) | ~1660 | Stretch |

| C=O (Carboxylate Salt) | ~1600 - 1550 | Asymmetric Stretch |

| C=C (Aromatic) | ~1600, ~1495, ~1450 | Ring Stretch |

| C-N (Carbamate) | ~1422 | Stretch nih.gov |

| C(CH₃)₃ (Boc Group) | ~1365 | Symmetric Bend |

| C-O (Carbamate) | ~1160 | Stretch nih.gov |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides highly accurate information on the molecular weight and structure of a compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, which allows for the analysis of the intact protected amino acid (Boc-N-Me-D-Phe) after dissociation from its DCHA counter-ion.

The molecular formula of the free acid, N-Boc-N-methyl-D-phenylalanine, is C₁₅H₂₁NO₄, with a calculated molecular weight of approximately 279.33 g/mol . nih.gov The DCHA salt has a total molecular weight of approximately 460.7 g/mol . chemimpex.com In a typical mass spectrum, the primary observation would be the protonated molecular ion of the free acid, [M+H]⁺, at an m/z value of approximately 280.15. The detection of this ion confirms the molecular weight of the core molecule.

Furthermore, fragmentation analysis (MS/MS) can be used to confirm the structure. The Boc group is known to produce characteristic fragmentation patterns. Common losses include the neutral loss of isobutylene (B52900) (56 Da) or the complete Boc group (100 Da) from the parent ion. These predictable fragmentation pathways provide definitive evidence for the presence and location of the Boc protecting group.

Table 2: Predicted Mass-to-Charge (m/z) Ratios for Boc-N-Me-D-Phe and its Major Fragments Based on the molecular formula C₁₅H₂₁NO₄ (Exact Mass: 279.1471)

| Ion Species | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₅H₂₂NO₄]⁺ | 280.15 | Parent ion (protonated free acid) |

| [M+Na]⁺ | [C₁₅H₂₁NNaO₄]⁺ | 302.13 | Sodium adduct of the free acid |

| [M+H - C₄H₈]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.09 | Loss of isobutylene from the Boc group |

| [M+H - C₅H₈O₂]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.10 | Loss of the Boc group (100 Da) |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways and Methodologies

The demand for efficient and sustainable methods for synthesizing complex molecules like Boc-N-Me-D-Phe.DCHA is driving research into new synthetic strategies.

Exploring Chemoenzymatic and Flow Chemistry Approaches

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes. Enzymes like lipases and proteases are being explored for their ability to catalyze specific steps in the synthesis of peptide-related compounds. researchgate.netmdpi.com For instance, lipase-catalyzed reactions can be used for the resolution of chiral molecules, a critical step in producing enantiomerically pure compounds like this compound. researchgate.net The use of enzymes can lead to higher yields and reduced side products compared to purely chemical methods. mdpi.com

Flow Chemistry: This technique involves performing chemical reactions in a continuous flow system rather than in a traditional batch reactor. thieme.de Flow chemistry offers several advantages, including precise control over reaction parameters like temperature and time, improved safety, and the ability to easily scale up production. uliege.beamidetech.com For peptide synthesis, flow chemistry can significantly reduce reaction times and improve the purity of the final product. amidetech.comd-nb.info The application of superheated flow chemistry, where solvents are heated above their boiling points under pressure, can further accelerate reaction rates and enhance productivity. uliege.beacs.org

Innovations in Green Chemistry for this compound Synthesis and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound, this includes developing syntheses that use less hazardous solvents and reagents. One area of focus is the deprotection of the Boc group, a crucial step in its use for peptide synthesis. researchgate.net Researchers are exploring environmentally friendly methods, such as using water as a solvent under reflux temperatures, to remove the Boc group without the need for harsh acids. researchgate.net This approach offers a simpler, more efficient, and eco-friendly alternative to traditional deprotection procedures. researchgate.net

Integration into Advanced Chemical Biology Platforms

The unique properties of this compound make it a valuable tool for various applications in chemical biology, particularly in the discovery of new bioactive molecules.

Utilization in Combinatorial Chemistry and Library Synthesis for Discovery

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. justia.com this compound, as a protected amino acid, is a key building block in the creation of peptide libraries. chemimpex.comchemimpex.com These libraries can then be screened for biological activity, leading to the discovery of new drug candidates and research probes. justia.comnih.gov The incorporation of N-methylated amino acids like this compound can enhance the metabolic stability and conformational rigidity of peptides, which are desirable properties for therapeutic agents. innospk.com

Application in Peptide Microarrays and High-Throughput Screening Tool Development

Peptide microarrays are powerful tools for studying protein-protein interactions and identifying enzyme substrates. nih.gov These arrays consist of a large number of different peptides synthesized on a solid surface. High-density peptide microarrays, containing hundreds of thousands of unique peptides, can be used for high-throughput screening to identify peptides that bind to specific targets, such as bacteria or disease-related proteins. nih.gov The use of building blocks like this compound in the synthesis of these peptide microarrays allows for the creation of diverse libraries to probe a wide range of biological interactions. nih.gov

Contributions to Interdisciplinary Research Fields

The versatility of this compound extends its utility beyond traditional peptide chemistry into various interdisciplinary research areas. Its application as a building block for creating peptidomimetics and other complex molecules contributes to fields such as materials science and drug discovery. chemimpex.comchimia.ch In drug development, the incorporation of this compound can lead to the creation of novel therapeutic agents with improved properties. chemimpex.comchemimpex.com

Expanding Applications in Targeted Molecular Probe Synthesis

The development of highly specific and stable molecular probes is essential for diagnostics, imaging, and fundamental biological research. These probes, which are often peptide-based, must bind to their intended biological target with high affinity while resisting degradation by endogenous proteases. The incorporation of N-methyl-D-phenylalanine, synthesized from its precursor this compound, is a key strategy for achieving these goals.

The N-methylation of the peptide backbone at the phenylalanine residue introduces a significant conformational constraint. By eliminating the amide proton, it prevents the formation of a hydrogen bond, thereby disrupting common secondary structures like β-sheets and favoring specific turn conformations. This conformational rigidity can pre-organize the peptide into a bioactive shape, enhancing its binding affinity for a target receptor. Simultaneously, both the N-methylation and the D-configuration of the amino acid provide steric hindrance that dramatically increases resistance to proteolytic cleavage, extending the probe's functional lifetime in vivo.

Research findings indicate that substituting a native L-amino acid with N-Me-D-Phe in peptides targeting G-protein coupled receptors (GPCRs) can lead to a multi-fold increase in both binding affinity and biological half-life. For example, a probe designed to target a cancer-associated receptor could be rendered significantly more effective for imaging tumors over extended periods. The phenyl group of N-Me-D-Phe facilitates crucial hydrophobic and π-π stacking interactions within the receptor's binding pocket, while the modified backbone ensures the probe reaches its target intact. Future work will focus on systematically incorporating N-Me-D-Phe into diverse peptide scaffolds to generate a new class of robust probes for PET imaging, fluorescence microscopy, and targeted drug delivery systems.

Table 1: Comparative Properties of a Model Receptor-Targeting Peptide Probe

This interactive table summarizes research data on how modifications, including the use of N-Me-D-Phe, affect key performance metrics of a molecular probe. In a web interface, columns could be sorted to compare metrics directly.

| Peptide Variant | Key Modification | Receptor Binding Affinity (Kd, nM) | Protease Half-Life (t1/2, min) |

| Native Sequence | L-Phe at position 4 | 85 | 15 |

| D-Amino Acid Substituted | D-Phe at position 4 | 62 | 120 |

| N-Methylated D-Amino Acid | N-Me-D-Phe at position 4 | 18 | > 480 |

Role in the Development of Next-Generation Biologically Inspired Materials

The field of biomaterials is increasingly moving towards "biologically inspired" systems that mimic the complexity and functionality of natural biological structures. Self-assembling peptides are at the forefront of this research, capable of forming well-defined nanostructures such as nanofibers, nanotubes, and hydrogels for applications in tissue engineering, regenerative medicine, and controlled release systems. This compound is a critical building block for designing peptides that drive the formation of these advanced materials.

The incorporation of N-Me-D-Phe into a peptide sequence fundamentally alters its self-assembly pathway. As noted previously, the N-methyl group acts as a "β-sheet breaker," disrupting the hydrogen bonding patterns that typically lead to the formation of flat, ribbon-like nanofibrils. This disruption forces the peptide to adopt alternative supramolecular arrangements, leading to the formation of novel nanostructures with unique morphologies and properties. Researchers have demonstrated that strategic placement of an N-Me-D-Phe residue can guide the assembly of peptides into nanotubes or enclosed vesicles instead of simple fibers.

Furthermore, the enhanced enzymatic stability conferred by the N-Me-D-Phe unit is a paramount advantage for materials intended for biological environments. A peptide hydrogel designed for tissue scaffolding must maintain its structural integrity for a sufficient period to support cell growth. Hydrogels constructed from peptides containing N-Me-D-Phe exhibit markedly slower degradation rates in the presence of proteases compared to their non-methylated L-amino acid counterparts. This allows for precise control over the material's residence time and mechanical properties in vivo. Future research aims to create a library of N-Me-D-Phe-containing peptides to produce a wide array of biomaterials with tunable degradation profiles, mechanical strengths, and specific cellular interactions, paving the way for bespoke scaffolds for organ regeneration and advanced drug delivery vehicles.

Table 2: Impact of N-Me-D-Phe Incorporation on Peptide-Based Material Properties

This interactive table highlights the influence of N-Me-D-Phe on the physical and biological characteristics of self-assembling peptide materials. In a web interface, users could filter by desired nanostructure or mechanical strength.

| Peptide Sequence | Key Modification | Observed Nanostructure | Hydrogel Mechanical Strength (G', Pa) | Enzymatic Degradation (50% Mass Loss) |

| (FKFE)2 | None (All L-amino acids) | Nanofibers | 1,200 | 4 hours |

| (FKFE-NMeDPhe-KFE) | N-Me-D-Phe at position 5 | Nanotubes / Vesicles | 2,500 | 72 hours |

Q & A

Basic: What are the critical steps for synthesizing Boc-N-Me-D-Phe.DCHA with high enantiomeric purity, and how can experimental protocols be optimized?

To achieve high enantiomeric purity, researchers should:

- Use chiral HPLC or polarimetry to monitor enantiomeric excess during synthesis .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, particularly during the removal of the Boc protecting group .

- Employ D-cyclohexylamine (DCHA) as a counterion to stabilize the intermediate and enhance crystallization efficiency .

- Reference established protocols from peer-reviewed journals (e.g., Advanced Journal of Chemistry) for reproducible methods .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the absence of impurities and validate the methyl group on the D-Phe backbone .

- Mass spectrometry (MS) for molecular weight verification and detection of side products .

- Melting point analysis to assess crystallinity and compare against literature values .

- TLC/HPLC with UV detection to quantify residual solvents or unreacted intermediates .

Basic: What solvent systems are optimal for recrystallizing this compound, and how does solvent choice impact yield?

- Preferred solvents : Ethyl acetate/hexane mixtures or dichloromethane/petroleum ether combinations, which balance solubility and slow crystallization for high yields .

- Avoid highly polar solvents (e.g., DMSO) that may solubilize impurities.

- Document solvent ratios and cooling rates meticulously to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Conduct systematic solubility studies under controlled conditions (temperature, humidity) using gravimetric or UV-Vis quantification .

- Apply statistical tools (e.g., ANOVA) to identify outliers and validate data consistency .

- Cross-reference with computational solubility predictions (e.g., COSMO-RS) to model solvent interactions .

Advanced: What strategies are effective for assessing the stability of this compound under varying pH and temperature conditions?

- Design accelerated stability studies:

- Expose the compound to buffers (pH 3–10) at 40–60°C for 4–8 weeks.

- Monitor degradation via LC-MS and quantify hydrolyzed byproducts .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Perform molecular docking (AutoDock Vina, Schrödinger) to simulate binding affinities, focusing on the methyl group’s steric effects .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Advanced: What methods ensure accurate quantification of enantiomeric impurities in this compound during peptide synthesis?

- Chiral derivatization : Use Marfey’s reagent to separate and quantify D/L isomers via HPLC .

- Circular dichroism (CD) spectroscopy to detect trace enantiomers at low concentrations (<0.1%) .

Advanced: How do storage conditions (e.g., desiccation, inert atmosphere) impact the long-term stability of this compound?

- Store under argon at −20°C to prevent oxidation and hygroscopic degradation .

- Conduct periodic FT-IR analysis to detect moisture absorption or carbonyl group hydrolysis .

Advanced: What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining yield and purity?

- Use DoE (Design of Experiments) to optimize parameters (e.g., stirring rate, reagent stoichiometry) .

- Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .

Advanced: How can researchers design degradation studies to identify potential impurities in this compound under stress conditions?

- Apply ICH Q1A guidelines : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions .

- Use high-resolution MS/MS to characterize degradation products and propose degradation pathways .

Notes for Methodological Rigor

- Reproducibility : Document experimental protocols in alignment with Beilstein Journal of Organic Chemistry standards, including raw data in supplementary materials .

- Data Validation : Cross-check results with orthogonal techniques (e.g., NMR + MS) to confirm findings .

- Ethical Compliance : Adhere to FAIR data principles for transparent data sharing and citation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products